![molecular formula C10H15NO5 B2864779 4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid CAS No. 2248257-21-6](/img/structure/B2864779.png)
4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid” is also known as N-BOC-4-Piperidinecarboxylic acid . It is a part of the Acros Organics product portfolio . The IUPAC name for this compound is 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C11H19NO4 . The structure of the compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
This compound is a crystalline powder with a white color . It has a molecular weight of 229.28 g/mol . It is insoluble in water .Aplicaciones Científicas De Investigación
Synthesis of Fused Heterocycles
The compound is valuable in the synthesis of fused heterocycles, which are crucial in pharmaceutical research. It serves as a precursor for creating four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .
Development of Antitumor Agents
EN300-1654370 has been utilized in the synthesis of syn-stereodiad building blocks for polyketides. These building blocks are instrumental in the production of natural compounds with antitumor activity, highlighting the compound’s potential in cancer research.
Creation of Imidazole Derivatives
The compound’s structure allows for the development of imidazole-containing compounds. Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties .
Drug Research and Development
EN300-1654370’s analogs are significant in drug research and development due to their interesting pharmaceutical and biological activities. The compound’s derivatives are explored for their potential in creating new medications .
Antibacterial and Antimicrobial Applications
The compound’s structure is conducive to the synthesis of quinolone derivatives, which have been evaluated for antimicrobial activity against various bacterial strains, indicating its importance in developing new antibacterial agents .
Chemical Synthesis and Industrial Applications
EN300-1654370 can be used in chemical synthesis processes to create various industrial chemicals and intermediates. Its versatility in organic synthesis makes it a valuable asset in the chemical industry.
Safety and Hazards
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAANOOPTHRACGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=COCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2864697.png)
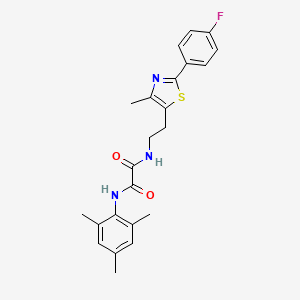
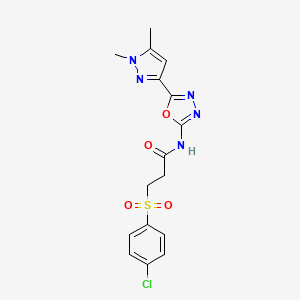
![6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane](/img/structure/B2864702.png)
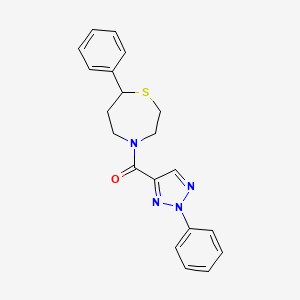
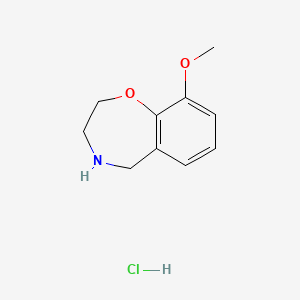
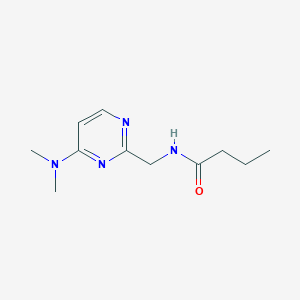
![1-(4-Methylsulfanylphenyl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2864708.png)
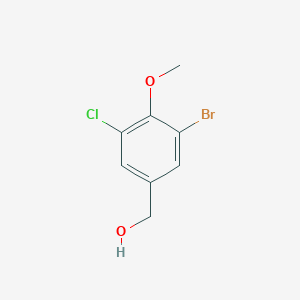
![N-[3-(Diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B2864711.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate](/img/structure/B2864713.png)

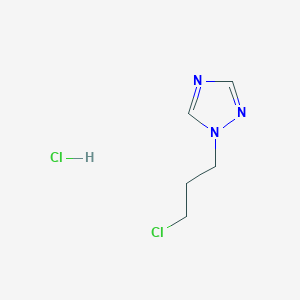
![2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2864719.png)